(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide
Description
This compound belongs to the 2-imino-2H-chromene-3-carboxamide class, characterized by a chromene core fused with an imino group and a carboxamide substituent. Its structure features an 8-methoxy group on the chromene ring, a 5-chloro-2-methylphenyl imino substituent, and a pyridin-2-yl amide moiety.
Properties
IUPAC Name |
2-(5-chloro-2-methylphenyl)imino-8-methoxy-N-pyridin-2-ylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-14-9-10-16(24)13-18(14)26-23-17(22(28)27-20-8-3-4-11-25-20)12-15-6-5-7-19(29-2)21(15)30-23/h3-13H,1-2H3,(H,25,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVNBSLYNSCVIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide , also known by its IUPAC name, exhibits significant biological activities that have garnered attention in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C23H18ClN3O3
- Molecular Weight : 419.87 g/mol
- CAS Number : 1327185-77-2
The structure features a chromene core substituted with various functional groups, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of coumarin, which share structural similarities with our compound, have shown promising results against various cancer cell lines. In particular, compounds related to chromene derivatives exhibited IC50 values in the low micromolar range against HepG2 and HeLa cancer cell lines, suggesting significant cytotoxicity comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. A study on related coumarin derivatives demonstrated strong antibacterial activity against Helicobacter pylori, with minimum inhibitory concentrations (MIC) as low as 1 µg/mL . This suggests that similar derivatives may possess effective antimicrobial capabilities.
Enzyme Inhibition
Molecular docking studies indicate that the compound may interact with specific enzymes involved in cancer progression and resistance. For example, it has been suggested that the presence of a benzamide functionality enhances binding affinity to the CK2 enzyme, which is implicated in various malignancies .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through pathways involving caspases and other apoptotic markers.
- Enzyme Interaction : As mentioned, binding to CK2 or similar kinases could disrupt signaling pathways critical for tumor growth.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized a series of coumarin derivatives including our compound and evaluated their biological activities against various cancer cell lines. The findings indicated that modifications at specific positions significantly influenced anticancer efficacy .
- Comparative Analysis : In comparative studies, the compound's activity was benchmarked against known anticancer agents, revealing that while it is effective, further optimization is necessary to enhance its selectivity and potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs reported in the literature, focusing on structural variations, synthetic pathways, and inferred biological implications.
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (Compound 15)
- Structure: Shares the 8-methoxy chromene core and imino-carboxamide backbone but differs in substituents: Imino group: 2-chlorophenyl vs. 5-chloro-2-methylphenyl in the target compound. Amide group: 2-chlorophenyl vs. pyridin-2-yl in the target compound.
- Synthesis : Prepared via condensation of 2-hydroxy-3-methoxybenzaldehyde with a 2-chlorophenyl isocyanate derivative .
- Key Differences : The pyridin-2-yl group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to the purely aromatic 2-chlorophenyl group.
N-(2-Methoxyphenyl)-2-[(3-Methoxyphenyl)imino]-2H-chromene-3-carboxamide (400878-30-0)
- Structure: Features dual methoxy substituents (2-methoxyphenyl amide and 3-methoxyphenyl imino) but lacks chlorine atoms.
- Amide substituent: Pyridin-2-yl vs. 2-methoxyphenyl may influence solubility and target selectivity .
Chromeno[2,3-d]pyrimidin-4-one Derivatives
- Examples: 2-ethoxy-2,3-dihydro-3-phenylchromeno[2,3-d]pyrimidin-4-one (Compound 2) and hydrazinyl analogs (e.g., 8a–8c) .
- Structural Divergence: Core modification: Chromeno-pyrimidinone fused rings vs. the simpler chromene-imino-carboxamide scaffold. Functional groups: Ethoxy or hydrazinyl substituents vs. methoxy and chloro-methyl groups in the target compound.
- Biological Relevance: Chromeno-pyrimidinones exhibit antifungal and antiproliferative activities, suggesting that the target compound’s pyridin-2-yl amide could similarly modulate enzyme inhibition .
(2Z)-N-(5-Chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
- Structure: Contains a pyrano-pyridine hybrid core, hydroxymethyl, and multiple methoxy groups .
- Chlorine position: 5-chloro substitution on the amide group aligns with the target compound’s imino 5-chloro substituent, which may enhance halogen-bonding interactions.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Flexibility: The target compound’s structure allows modular substitutions (e.g., varying imino or amide groups) to optimize pharmacokinetic properties, as demonstrated in related chromene derivatives .
- Electron-Withdrawing Effects: Chlorine and methoxy groups enhance stability and influence binding affinity, as seen in Compound 15’s improved antifungal activity compared to non-halogenated analogs .
- Heterocyclic Advantage : The pyridin-2-yl amide may confer superior target selectivity over phenyl groups due to nitrogen’s hydrogen-bonding capability, a hypothesis supported by studies on pyridine-containing drugs .
Q & A
Q. What synthetic methodologies are most effective for constructing the chromene core in this compound?
The chromene scaffold can be synthesized via cyclocondensation of 2-hydroxyacetophenone derivatives with substituted phenylimino precursors. describes a protocol using 2-imino-N-phenyl-2H-chromene-3-carboxamide as a starting material, where substituents (e.g., 5-chloro, 8-methoxy) are introduced via nucleophilic substitution or coupling reactions. Key steps include:
- Use of ethanol or DMF as solvents for cyclization .
- Characterization via -NMR to confirm regioselectivity (e.g., Z/E isomerism at the imine bond) .
Q. How should researchers validate the purity and structural integrity of synthesized batches?
Analytical workflows should include:
- HPLC-MS : To detect impurities (e.g., unreacted intermediates or stereoisomers) with a C18 column and acetonitrile/water gradient () .
- Multinuclear NMR : -NMR can resolve electronic environments of the pyridine and chromene rings, while -NMR confirms substituent positions (e.g., methoxy at C8) .
- Elemental analysis : Verify stoichiometry of chlorine and nitrogen atoms .
Advanced Research Questions
Q. How can steric hindrance from the 5-chloro-2-methylphenyl group be mitigated during coupling reactions?
Steric effects may reduce yields in Suzuki-Miyaura or Buchwald-Hartwig couplings. Strategies include:
- Catalyst optimization : Use Pd(OAc)/XPhos for bulky substrates () .
- Microwave-assisted synthesis : Shorten reaction times to minimize decomposition (e.g., 120°C for 30 minutes) .
- Solvent effects : Polar aprotic solvents like DMF enhance solubility of aromatic intermediates .
Q. What computational approaches predict the compound’s binding to kinase targets (e.g., CDK2)?
Molecular docking studies using AutoDock Vina or Schrödinger Suite can model interactions:
Q. How do contradictory bioactivity results arise between in vitro and cellular assays?
Discrepancies may stem from:
- Metabolic instability : The pyridin-2-yl group may undergo CYP450-mediated oxidation. Test metabolite profiles using LC-HRMS .
- Membrane permeability : LogP calculations (e.g., >3.5) can predict poor cellular uptake. Modify lipophilicity via prodrug strategies (e.g., esterification of the carboxamide) .
Methodological Challenges
Q. What techniques resolve Z/E isomerism in the imine bond?
- NOESY NMR : Correlate spatial proximity of the 5-chloro group and pyridine ring protons to confirm the Z-configuration .
- X-ray crystallography : Definitive assignment via crystal structure analysis (e.g., compare with ’s chromene derivatives) .
Q. How does the 8-methoxy group influence photophysical properties?
- UV-Vis spectroscopy : Compare λ shifts with non-methoxy analogs (e.g., 320 nm → 340 nm due to electron-donating effects) .
- Fluorescence quenching assays : Assess solvent polarity effects on quantum yield (methoxy enhances rigidity, reducing non-radiative decay) .
Data Analysis and Optimization
Q. What statistical models optimize reaction conditions for scale-up?
Use a Box-Behnken design to test variables:
- Factors : Temperature (80–120°C), catalyst loading (1–5 mol%), and solvent ratio (DMF/HO).
- Response surface methodology : Maximize yield while minimizing byproducts (’s workup protocol) .
Q. How are stability issues addressed in aqueous buffers?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
